molecular formula C12H23NO9 B013987 4-O-alpha-D-Glucopyranosylmoranoline CAS No. 80312-32-9

4-O-alpha-D-Glucopyranosylmoranoline

Cat. No. B013987
CAS RN: 80312-32-9
M. Wt: 325.31 g/mol
InChI Key: GNVIYGFSOIHFHK-NIKVEEOSSA-N
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Description

Synthesis Analysis

The synthesis of 4-O-alpha-D-Glucopyranosylmoranoline and its derivatives involves several key chemical reactions. Various N-substituted derivatives of this compound have been synthesized, demonstrating potent inhibitory activities against enzymes such as rabbit sucrase and maltase. These derivatives also show significant effects on postprandial hyperglycemia in rats and hypoglycemic activity in starch-loaded dogs (Yoshikuni et al., 1989).

Molecular Structure Analysis

The molecular structure of 4-O-alpha-D-Glucopyranosylmoranoline is crucial for its biological activity. Although specific studies focusing on the detailed molecular structure analysis of this compound were not identified in the current dataset, the general approach involves the use of techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy, mass spectrometry, and crystallography to elucidate the compound's structure and the configuration of its glycosidic linkages.

Chemical Reactions and Properties

4-O-alpha-D-Glucopyranosylmoranoline undergoes various chemical reactions, particularly those related to its inhibitory effect on alpha-glucosidase. Its chemical properties, such as the ability to form N-substituted derivatives, play a pivotal role in its biological activities and therapeutic potential. The compound and its derivatives have been found to stabilize enzymes like cyclodextrin glycosyltransferase, glucoamylase, and beta-amylase, indicating its significance in biochemical applications (Maruo et al., 1993).

Scientific Research Applications

  • Diabetes Treatment

    4-O-alpha-D-Glucopyranosylmoranoline and its N-substituted derivatives exhibit potent hypoglycemic activity. This has been demonstrated in studies involving starch-loaded dogs and rats, suggesting potential applications in the treatment of diabetes (Yoshikuni et al., 1989).

  • Enzyme Stabilization

    Research has shown that moranoline and its N-substituted derivatives can stabilize glucoamylase, while 4-O-alpha-D-Glucopyranosylmoranoline and its N-substituted derivatives are effective in stabilizing cyclodextrin glycosyltransferase (CGT-ase) and beta-amylase. This indicates their potential use in enhancing the stability of these enzymes, which is crucial for various industrial and biochemical applications (Maruo et al., 1993).

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5S)-4,5-dihydroxy-2-(hydroxymethyl)piperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO9/c14-2-4-11(7(17)5(16)1-13-4)22-12-10(20)9(19)8(18)6(3-15)21-12/h4-20H,1-3H2/t4-,5+,6-,7-,8-,9+,10-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVIYGFSOIHFHK-NIKVEEOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](N1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701135748
Record name (2R,3R,4R,5S)-4,5-Dihydroxy-2-(hydroxymethyl)-3-piperidinyl α-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glucopyranosylmoranoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059718
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-O-alpha-D-Glucopyranosylmoranoline

CAS RN

80312-32-9
Record name (2R,3R,4R,5S)-4,5-Dihydroxy-2-(hydroxymethyl)-3-piperidinyl α-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80312-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3R,4R,5S)-4,5-Dihydroxy-2-(hydroxymethyl)-3-piperidinyl α-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glucopyranosylmoranoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059718
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
3
Citations
吉國義明, 江連洋治, 瀬戸隆志, 森和哉… - Chemical and …, 1989 - jlc.jst.go.jp
Various N-substituted derivatives of 4-O-α-D-glucopyranosylmoranoline have been synthesized, and their inhibitory activities against rabbit sucrase and maltase have been measured, …
Number of citations: 3 jlc.jst.go.jp
LOB Zamoner, V Aragão-Leoneti, I Carvalho - Pharmaceuticals, 2019 - mdpi.com
N-substituted iminosugar analogues are potent inhibitors of glucosidases and glycosyltransferases with broad therapeutic applications, such as treatment of diabetes and Gaucher …
Number of citations: 22 0-www-mdpi-com.brum.beds.ac.uk
AP Rauter, NM Xavier - 2020 - books.google.com
… Synthesis and alpha-glucosidase-inhibiting activity of a new alpha-glucosidase inhibitor, 4-O-alpha-D-glucopyranosylmoranoline and its N-substituted …
Number of citations: 1 books.google.com

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